molecular formula C6H6Cl2N2O B1442702 2,5-Dichloro-4-ethoxypyrimidine CAS No. 1351762-11-2

2,5-Dichloro-4-ethoxypyrimidine

Cat. No. B1442702
CAS RN: 1351762-11-2
M. Wt: 193.03 g/mol
InChI Key: USUPRXXHCFGENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-ethoxypyrimidine (DEP) is an organic compound with the chemical formula C6H6Cl2N2O. It is used as a reagent and a reaction component in organic synthesis . The molecular weight of this compound is 193.03 g/mol .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-ethoxypyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2 and 5 positions of the ring are substituted with chlorine atoms, and the 4 position is substituted with an ethoxy group .

Scientific Research Applications

Synthesis of Anti-inflammatory Agents

2,5-Dichloro-4-ethoxypyrimidine: is a valuable intermediate in the synthesis of various pyrimidine derivatives that exhibit potent anti-inflammatory properties . These compounds can inhibit key inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB, which are crucial in the body’s inflammatory response.

properties

IUPAC Name

2,5-dichloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUPRXXHCFGENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729369
Record name 2,5-Dichloro-4-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-ethoxypyrimidine

CAS RN

1351762-11-2
Record name 2,5-Dichloro-4-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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